REACTION_SMILES
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[Br:6][c:7]1[cH:8][cH:9][cH:10][cH:11][n:12]1.[CH3:13][O:14][c:15]1[cH:16][cH:17][c:18]([CH:19]=[O:20])[cH:21][c:22]1[O:23][CH3:24].[CH3:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33].[ClH:25].[Li:1][CH2:2][CH2:3][CH2:4][CH3:5].[NH4+:27].[OH-:26]>>[c:7]1([CH:19]([c:18]2[cH:17][cH:16][c:15]([O:14][CH3:13])[c:22]([O:23][CH3:24])[cH:21]2)[OH:20])[cH:8][cH:9][cH:10][cH:11][n:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccccn1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C=O)cc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Li]CCCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[NH4+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[OH-]
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Name
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Type
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product
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Smiles
|
COc1ccc(C(O)c2ccccn2)cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |